molecular formula C11H15N3O2 B014601 [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone CAS No. 424788-94-3

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

Cat. No.: B014601
CAS No.: 424788-94-3
M. Wt: 221.26 g/mol
InChI Key: MVHAMSMJYGCRLP-UHFFFAOYSA-N
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Description

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone: is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily associated with lung cancer and is a significant concern in tobacco-related health issues .

Biochemical Analysis

Biochemical Properties

It is known to be a potent carcinogen, suggesting that it interacts with various enzymes, proteins, and other biomolecules in a manner that promotes carcinogenesis .

Cellular Effects

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone has been shown to have significant effects on various types of cells and cellular processes. It is associated with the development, progression, and outcomes of lung cancer .

Molecular Mechanism

The molecular mechanism of action of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is not entirely understood. It is known to be a potent carcinogen, suggesting that it exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone typically involves the nitrosation of nicotine-derived nitrosamines. The process includes the reaction of nicotine with nitrosating agents under acidic conditions .

Industrial Production Methods: it is often studied in controlled laboratory settings to understand its formation and effects .

Scientific Research Applications

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is extensively studied in scientific research due to its role in tobacco-related carcinogenesis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is unique due to its specific structure, which contributes to its high carcinogenic potential. Its ability to form stable DNA adducts makes it a critical compound in studying tobacco-related cancers .

Properties

IUPAC Name

N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHAMSMJYGCRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408855
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424788-94-3
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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